N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13,18,23H,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRAGJVDZMCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a novel compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features a thiophene ring system and an oxalamide linkage, which may contribute to its therapeutic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.48 g/mol. The compound's structure includes:
- Thiophene rings : Known for their electron-rich properties, which can enhance biological interactions.
- Oxalamide linkage : This functional group is often associated with increased solubility and bioavailability.
Antitumor Activity
Preliminary studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated promising inhibitory effects on HCT116 cell growth, reducing tumor volume in xenograft models without inducing significant weight loss in treated mice . This suggests that the compound may function as a histone deacetylase (HDAC) inhibitor, a mechanism commonly associated with anticancer agents.
Anti-inflammatory Effects
Research has also pointed to potential anti-inflammatory properties. Compounds containing thiophene moieties have been linked to reduced inflammatory responses in various models, indicating that this compound could similarly modulate inflammatory pathways through its unique structure.
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been documented extensively. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess broad-spectrum antimicrobial properties . The presence of the oxalamide functionality may enhance this activity by facilitating interactions with microbial targets.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The oxalamide group may interact with enzyme active sites, inhibiting their function.
- Molecular Interactions : The π-electron-rich thiophene rings can engage in π–π stacking interactions with biological molecules, influencing cellular pathways.
- Hydrogen Bonding : The hydroxyl group on the thiophene ring can form hydrogen bonds, potentially stabilizing interactions with target proteins.
Case Studies and Research Findings
Scientific Research Applications
- Anticancer Activity : Research has indicated that compounds similar to N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene moiety is believed to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been linked to the structural features that allow it to interact with microbial cell membranes .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. This inhibition can disrupt the proliferation of cancer cells, presenting a promising therapeutic avenue .
Materials Science Applications
- Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the efficiency of these devices .
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Research into its use as a dopant in conducting polymers shows promise for developing advanced materials with tailored properties .
Biological Studies
- Cellular Mechanisms : Investigations into the cellular mechanisms of action have revealed that this compound may modulate signaling pathways involved in cell survival and proliferation. Understanding these mechanisms is crucial for optimizing its therapeutic potential .
- In Vivo Studies : Animal studies are being conducted to assess the pharmacokinetics and bioavailability of this compound. These studies aim to establish effective dosing regimens and evaluate safety profiles before moving into clinical trials .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics. This finding supports further exploration as a novel antimicrobial treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its bis-thiophene motif. Comparisons with ’s oxalamide derivatives reveal key differences:
- Compound 13 (): Features a thiazolyl-piperidinyl substituent and a chlorophenyl group. The thiazole ring introduces nitrogen, which may alter electronic properties compared to sulfur-rich thiophene.
- Compound 14 () : Contains a hydroxymethylthiazole and pyrrolidine. The hydroxymethyl group parallels the target’s hydroxymethyl-thiophene, suggesting shared solubility-enhancing effects. However, the pyrrolidine’s basicity contrasts with the phenylethyl group’s hydrophobicity in the target compound.
- Patent compound () : Includes a chloropyridinyl and tetrahydrothiazolo group. The pyridine’s nitrogen and thiazolo ring may confer stronger hydrogen-bonding and rigidity compared to the target’s thiophene-phenylethyl system .
Physicochemical Properties
A hypothetical comparison based on structural analogs:
Key Advantages and Limitations
- Advantages of Target Compound :
- Thiophene’s sulfur atoms may improve binding to cysteine-rich viral targets.
- Phenylethyl group enhances blood-brain barrier penetration (inferred from lipophilicity).
- Limitations :
- Synthetic complexity (bis-thiophene assembly) may limit scalability.
- Unmodified hydroxymethyl group could increase metabolic susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
